(5Z)-5-(2-chlorobenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-(2-chlorobenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core, a phenothiazine moiety, and a chlorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-chlorobenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-halo carbonyl compound under basic conditions.
Introduction of the Phenothiazine Moiety: The phenothiazine group is introduced through a nucleophilic substitution reaction, where a phenothiazine derivative reacts with a suitable electrophile.
Addition of the Chlorobenzylidene Group: The final step involves the condensation of the intermediate with 2-chlorobenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorobenzylidene group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorobenzylidene group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone derivatives and their interactions with other chemical entities.
Biology
Biologically, (5Z)-5-(2-chlorobenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structural components suggest it could inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for further pharmacological studies.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-chlorobenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The phenothiazine moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The thiazolidinone core may inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The chlorobenzylidene group could enhance binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(2-bromobenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(2-fluorobenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-(2-chlorobenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzylidene group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H17ClN2O2S3 |
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Molecular Weight |
509.1 g/mol |
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(3-oxo-3-phenothiazin-10-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H17ClN2O2S3/c26-17-8-2-1-7-16(17)15-22-24(30)27(25(31)33-22)14-13-23(29)28-18-9-3-5-11-20(18)32-21-12-6-4-10-19(21)28/h1-12,15H,13-14H2/b22-15- |
InChI Key |
LOTIVPIHDFXMIG-JCMHNJIXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)Cl |
Origin of Product |
United States |
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